4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide
Overview
Description
4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amide group can undergo oxidation to form corresponding N-oxides under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), and bases (triethylamine).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted amides, thioethers, and ethers.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: N-oxides.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloroacetyl)amino]-N-(tert-butyl)benzamide
- 4-[(2-Iodoacetyl)amino]-N-(tert-butyl)benzamide
- 4-[(2-Fluoroacetyl)amino]-N-(tert-butyl)benzamide
Uniqueness
4-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-tert-butylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)16-12(18)9-4-6-10(7-5-9)15-11(17)8-14/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVYTTDLVFVGNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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